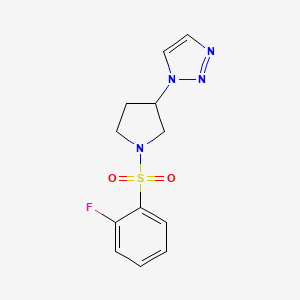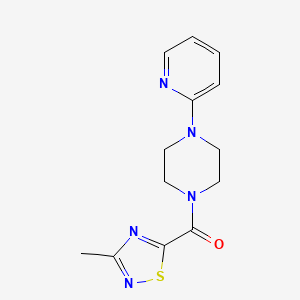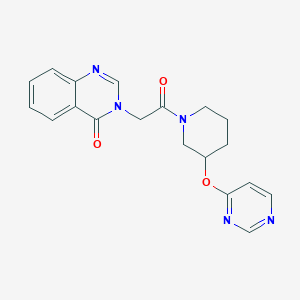
3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules. The presence of the pyrimidin-4-yloxy and piperidin-1-yl groups further enhances its chemical diversity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Piperidin-1-yl Group: The piperidin-1-yl group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Attachment of the Pyrimidin-4-yloxy Group: This step involves the reaction of the intermediate with a pyrimidin-4-ol derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinazolinone analogs.
Scientific Research Applications
3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one:
Quinazolinone Derivatives: Compounds with similar core structures but different substituents, often studied for their biological activities.
Pyrimidin-4-yloxy Compounds: Molecules containing the pyrimidin-4-yloxy group, which may exhibit similar chemical reactivity and biological effects.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential for diverse applications. Its ability to interact with multiple molecular targets makes it a valuable compound for scientific research and potential therapeutic development.
Properties
IUPAC Name |
3-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-18(11-24-13-22-16-6-2-1-5-15(16)19(24)26)23-9-3-4-14(10-23)27-17-7-8-20-12-21-17/h1-2,5-8,12-14H,3-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZSVBXDEQYEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
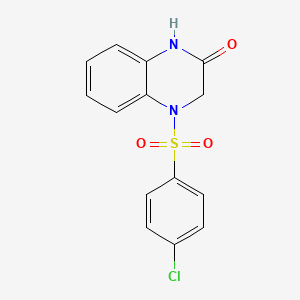
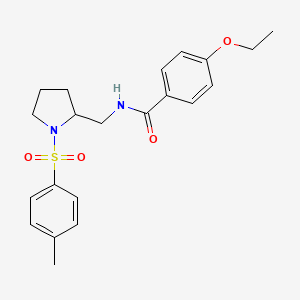

![3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2552834.png)
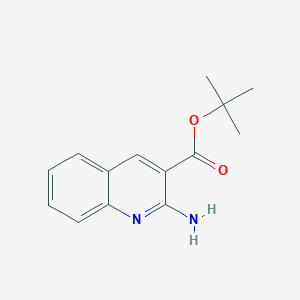
![N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide](/img/structure/B2552839.png)
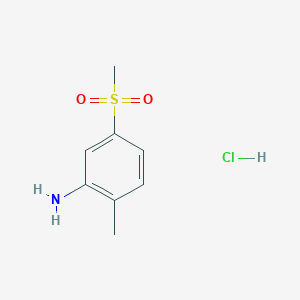
![4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B2552844.png)
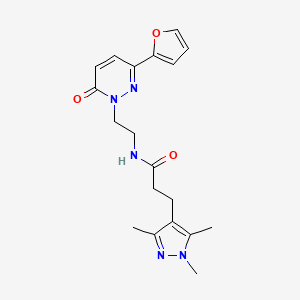
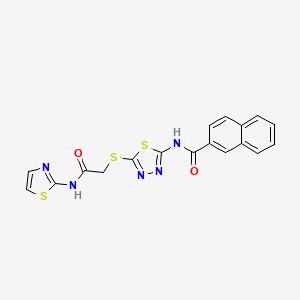
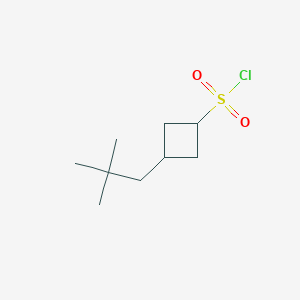
![Methyl 3-({7-methyl-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-yl}amino)benzoate](/img/structure/B2552850.png)
